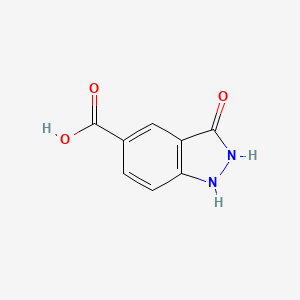

3-hydroxy-1H-indazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-oxo-1,2-dihydroindazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5-3-4(8(12)13)1-2-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPGBCYHMJSRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646258 | |

| Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787580-93-2 | |

| Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Characterization of 3-Hydroxy-1H-indazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among its many derivatives, 3-hydroxy-1H-indazole-5-carboxylic acid stands out as a molecule of significant interest due to its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, drawing upon established methodologies for related indazole derivatives to propose a viable synthetic pathway and expected analytical profile. While direct, comprehensive experimental data for this specific molecule is not extensively available in public literature, this document consolidates information on closely related structures to offer a predictive and practical resource.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves a multi-step process commencing from commercially available precursors. The proposed workflow leverages common reactions in heterocyclic chemistry, ensuring adaptability and reproducibility in a standard laboratory setting.

A key challenge in the synthesis of indazoles is controlling the regioselectivity of N-alkylation or N-acylation, as both N1 and N2 positions are reactive.[4] The presented pathway aims to circumvent this by introducing the carboxylic acid and hydroxyl functionalities onto the pre-formed indazole ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis and subsequent characterization. These are based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.[5][6][7]

Synthesis of 5-Methoxy-1H-indazole-3-carboxylic acid (Intermediate 1)

-

Oxidation of 5-Methoxy-1H-indazole-3-carbaldehyde: To a solution of 5-methoxy-1H-indazole-3-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water, add an oxidizing agent (e.g., potassium permanganate or Jones reagent) portion-wise at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a suitable reagent (e.g., sodium bisulfite for permanganate). Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system like ethanol/water may be performed for further purification.

Synthesis of this compound (Final Product)

-

Demethylation: Dissolve 5-methoxy-1H-indazole-3-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78°C.

-

Reagent Addition: Add a solution of boron tribromide (BBr3) in DCM dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction to stir at low temperature for a specified time before gradually warming to room temperature. Monitor the reaction by TLC.[5]

-

Quenching and Isolation: Carefully quench the reaction by the slow addition of methanol or water. The product may precipitate or can be isolated by extraction following neutralization.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a sample of the final product in a deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Chemical shifts should be reported in parts per million (ppm) relative to the residual solvent peak.[7]

-

IR Spectroscopy: Obtain the infrared spectrum using an FTIR spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. Report spectral data in wavenumbers (cm⁻¹).[7]

-

Mass Spectrometry: Obtain a high-resolution mass spectrum using an electrospray ionization (ESI) source in positive or negative ion mode to confirm the molecular weight and elemental composition.[8][9]

Predicted Characterization Data

The following tables summarize the predicted and known physicochemical and spectroscopic data for the target compound and its key precursor, based on data from closely related indazole derivatives.[7][10]

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) |

| 1H-Indazole-5-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 318-322[10] |

| This compound | C₈H₆N₂O₃ | 178.15 | >300 (decomposition expected) |

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Carboxylic Acid) | ~13.0 | br s | - |

| H (Indazole N1-H) | ~12.5 | br s | - |

| H (Hydroxyl O-H) | ~10.0 | br s | - |

| H4 | ~8.2 | d | ~1.0 |

| H6 | ~7.8 | dd | ~8.5, 1.5 |

| H7 | ~7.5 | d | ~8.5 |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~168 |

| C3 | ~155 |

| C7a | ~140 |

| C5 | ~128 |

| C3a | ~125 |

| C6 | ~122 |

| C4 | ~115 |

| C7 | ~110 |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (carboxylic acid, hydroxyl), N-H stretch |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| 1620-1450 | Medium-Strong | C=C stretching (aromatic), N-H bend |

| ~1250 | Strong | C-O stretch (carboxylic acid, phenol) |

Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Identity |

| 179.0451 | [M+H]⁺ |

| 177.0306 | [M-H]⁻ |

| 161.0351 | [M-H₂O+H]⁺ |

| 133.0402 | [M-COOH+H]⁺ |

Logical Relationships in Indazole Chemistry

The synthesis and functionalization of the indazole core are governed by fundamental principles of heterocyclic chemistry. The electron-donating or -withdrawing nature of substituents significantly influences the reactivity of the ring system.

Caption: Key reactive sites on the indazole core governing its chemical behavior.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point for their experimental design, with the understanding that optimization of the proposed protocols will be necessary to achieve desired outcomes. The exploration of such novel indazole derivatives holds significant promise for the advancement of drug discovery and development.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benchchem.com [benchchem.com]

- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H-吲唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

1H NMR and 13C NMR data of 3-hydroxy-1H-indazole-5-carboxylic acid

In-depth Technical Guide: Spectroscopic Analysis of 3-hydroxy-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and chemical databases, specific experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound is not publicly available at the time of this publication. This guide, therefore, provides a detailed theoretical analysis of the expected NMR spectral characteristics based on established principles and data from analogous structures. Additionally, it outlines a comprehensive experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this and similar heterocyclic compounds. This document aims to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel indazole derivatives.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory properties, have made them a focal point in drug discovery research. The specific compound, this compound, combines the key functionalities of a hydroxyl group and a carboxylic acid on the indazole ring, suggesting its potential as a versatile intermediate for the synthesis of novel therapeutic candidates.

Accurate structural elucidation is paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide focuses on the ¹H and ¹³C NMR spectroscopic features anticipated for this compound and provides a robust methodology for their experimental determination.

Predicted ¹H and ¹³C NMR Data

In the absence of experimental spectra, the following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are derived from the analysis of structurally related indazole derivatives and the known effects of substituents on aromatic and heterocyclic rings. The numbering of the indazole core is as follows:

A diagram illustrating the atom numbering of the 1H-indazole core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| 1-H | 11.0 - 13.0 | br s | - | Exchangeable proton on the nitrogen atom. |

| 3-OH | 9.0 - 11.0 | br s | - | Exchangeable proton of the hydroxyl group. |

| 4-H | ~8.1 | d | ~8.5 | Doublet due to coupling with 6-H. |

| 6-H | ~7.8 | dd | ~8.5, ~1.5 | Doublet of doublets due to coupling with 4-H and 7-H. |

| 7-H | ~7.6 | d | ~1.5 | Doublet due to coupling with 6-H. |

| COOH | 12.0 - 14.0 | br s | - | Exchangeable proton of the carboxylic acid. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | ~155 | Carbon bearing the hydroxyl group. |

| C3a | ~125 | Bridgehead carbon. |

| C4 | ~122 | Aromatic carbon. |

| C5 | ~128 | Carbon attached to the carboxylic acid group. |

| C6 | ~124 | Aromatic carbon. |

| C7 | ~110 | Aromatic carbon. |

| C7a | ~140 | Bridgehead carbon. |

| COOH | ~170 | Carboxylic acid carbon. |

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Due to the presence of a carboxylic acid and hydroxyl groups, the compound is expected to have low solubility in non-polar solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it is an excellent solvent for polar compounds and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) do not typically interfere with the signals of interest.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the solid sample in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ is often sufficient.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

Spectral Width (SW): 0-16 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024-4096 scans, or more, as ¹³C has a low natural abundance.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C, or to the TMS signal at 0.00 ppm if used.

-

Peak Picking and Integration: Identify all significant peaks and integrate the areas under the peaks in the ¹H spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

The logical flow of the NMR analysis process can be visualized as follows:

A flowchart illustrating the general workflow for NMR analysis.

Conclusion

While experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain, this guide provides a comprehensive theoretical prediction of its spectral features. The detailed experimental protocol outlined herein offers a clear and effective methodology for researchers to acquire and process high-quality NMR data for this compound. The successful characterization of this compound will be a valuable contribution to the field of medicinal chemistry, enabling its further exploration as a key building block in the synthesis of novel therapeutic agents. It is anticipated that future synthetic efforts will lead to the publication of its experimental spectroscopic data, which can then be compared with the predictions presented in this guide.

Mass Spectrometry Analysis of 3-hydroxy-1H-indazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of 3-hydroxy-1H-indazole-5-carboxylic acid, a molecule of interest in pharmaceutical research and development. The methodologies detailed herein are designed to offer robust and reliable quantitative and qualitative data, essential for drug metabolism, pharmacokinetics, and toxicology studies.

Introduction

This compound is a heterocyclic compound featuring both a hydroxyl and a carboxylic acid functional group. These characteristics present specific challenges and opportunities for mass spectrometric analysis. This guide outlines detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, derivatization, and expected fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful technique for the direct analysis of this compound in biological matrices with high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the identification and quantification of this compound.[1]

Sample Preparation: Protein Precipitation and Dilution

-

To 100 µL of plasma or urine sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[1][2]

Liquid Chromatography Conditions

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Flow Rate: 0.3 mL/min.[2]

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

Mass Spectrometry Conditions

-

Instrumentation: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive and negative modes should be evaluated.

-

Ionization Mode: Given the presence of a carboxylic acid, negative ion mode is likely to be more sensitive. However, the indazole ring can be protonated, so positive ion mode should also be tested.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions of the precursor ion to specific product ions for quantification and confirmation.[3]

Expected Fragmentation Pattern (LC-MS/MS)

The fragmentation of this compound is expected to involve losses of small neutral molecules such as water, carbon monoxide, and carbon dioxide.

In Negative Ion Mode (ESI-):

The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 177.1.

-

Loss of CO₂: A prominent fragment would likely arise from the loss of carbon dioxide from the carboxyl group, resulting in a fragment at m/z 133.1.

-

Loss of H₂O: Loss of a water molecule from the hydroxyl group and a proton from the indazole ring could occur, though less common in the primary fragmentation of the carboxylate anion.

In Positive Ion Mode (ESI+):

The precursor ion would be the protonated molecule [M+H]⁺ at m/z 179.1.

-

Loss of H₂O: A common fragmentation pathway for compounds with a hydroxyl group is the neutral loss of water, leading to a fragment at m/z 161.1.[4]

-

Loss of CO: Subsequent loss of carbon monoxide from the carboxylic acid moiety could result in a fragment at m/z 133.1.

-

Loss of COOH radical: Cleavage of the carboxylic acid group can lead to a fragment at m/z 134.1.[4]

Quantitative Data Summary (LC-MS/MS)

| Parameter | Value (Negative Ion Mode) | Value (Positive Ion Mode) |

| Precursor Ion (m/z) | 177.1 | 179.1 |

| Product Ion 1 (m/z) | 133.1 (Loss of CO₂) | 161.1 (Loss of H₂O) |

| Product Ion 2 (m/z) | - | 133.1 (Loss of H₂O and CO) |

| Collision Energy | To be optimized (typically 10-30 eV) | To be optimized (typically 10-30 eV) |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility and high polarity of this compound, derivatization is mandatory for GC-MS analysis.[5] Silylation is a common and effective derivatization technique for compounds containing hydroxyl and carboxylic acid groups.[6]

Experimental Protocol: GC-MS with Silylation

Derivatization: Silylation

-

Evaporate an aliquot of the sample extract to complete dryness under nitrogen.

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of pyridine.[6]

-

Seal the vial and heat at 70°C for 60 minutes.[6]

-

Cool the sample to room temperature before injection.

Gas Chromatography Conditions

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

Mass Spectrometry Conditions

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Expected Fragmentation Pattern (GC-MS)

After derivatization with BSTFA, both the hydroxyl and carboxylic acid groups will be converted to their trimethylsilyl (TMS) ethers and esters, respectively. The resulting molecule will be 3-(trimethylsilyloxy)-1H-indazole-5-carboxylic acid, trimethylsilyl ester.

The molecular ion [M]⁺ is expected at m/z 322. The fragmentation will be dominated by cleavages related to the TMS groups and the indazole core.

-

[M-15]⁺: Loss of a methyl radical from a TMS group is a very common fragmentation pathway, leading to a prominent ion at m/z 307.

-

m/z 73: The trimethylsilyl ion, [Si(CH₃)₃]⁺, is a characteristic and often the base peak in the mass spectra of TMS derivatives.

-

Indazole Core Fragments: Fragmentation of the indazole ring itself can also occur, though it may be less prominent than the cleavages associated with the TMS groups. For indazole-containing synthetic cannabinoids, fragments at m/z 145 (acylium-indazole) and m/z 131 (methylidene-indazolium ion) have been reported.[7]

Quantitative Data Summary (GC-MS of TMS Derivative)

| Ion Description | Expected m/z |

| Molecular Ion [M]⁺ | 322 |

| [M-CH₃]⁺ | 307 |

| Trimethylsilyl Ion [Si(CH₃)₃]⁺ | 73 |

Visualizations

Caption: LC-MS/MS Experimental Workflow.

Caption: GC-MS Experimental Workflow.

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved through both LC-MS/MS and GC-MS techniques. LC-MS/MS offers the advantage of direct analysis with minimal sample preparation, while GC-MS, although requiring a derivatization step, can provide complementary structural information. The choice of method will depend on the specific requirements of the study, including matrix complexity, required sensitivity, and available instrumentation. The protocols and expected fragmentation data provided in this guide serve as a robust starting point for method development and validation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 3-hydroxy-1H-indazole-5-carboxylic acid: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-1H-indazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive framework for conducting solubility and stability studies on this molecule. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols, data presentation strategies, and the underlying principles for a robust characterization. The methodologies described herein are based on established guidelines for active pharmaceutical ingredients (APIs) and are intended to enable researchers to generate the critical data required for formulation development, pharmacokinetic assessment, and regulatory submissions.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of hydroxyl and carboxylic acid functional groups, as in this compound, can significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are critical determinants of a drug candidate's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.

This guide presents a systematic approach to evaluating the solubility and stability of this compound, providing researchers with the necessary tools to generate high-quality, reproducible data.

Solubility Assessment

The solubility of an API is a key factor influencing its oral bioavailability. For ionizable molecules like this compound, which possesses both an acidic carboxylic acid group and a potentially basic indazole moiety, solubility is highly dependent on pH.

Predicted Physicochemical Properties

While experimental data is scarce, some physicochemical properties can be predicted, which can inform the design of solubility studies. The presence of the polar hydroxyl and carboxylic acid groups suggests some degree of aqueous solubility, which will be modulated by the aromatic indazole core. The carboxylic acid group (with a typical pKa of 3-5) will be ionized at higher pH, increasing solubility, while the indazole ring system has a reported pKa of around 13.86 for deprotonation.[1]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[2]

Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (pure, solid form)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

Organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), propylene glycol, polyethylene glycol 400)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (typically 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating saturation.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table.

Table 1: Equilibrium Solubility of this compound

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| 0.1 N HCl | 1.2 | 25 | Data to be generated | Data to be generated |

| Acetate Buffer | 4.5 | 25 | Data to be generated | Data to be generated |

| Phosphate Buffer | 6.8 | 25 | Data to be generated | Data to be generated |

| Phosphate Buffer | 7.4 | 25 | Data to be generated | Data to be generated |

| Borate Buffer | 9.0 | 25 | Data to be generated | Data to be generated |

| 0.1 N HCl | 1.2 | 37 | Data to be generated | Data to be generated |

| Acetate Buffer | 4.5 | 37 | Data to be generated | Data to be generated |

| Phosphate Buffer | 6.8 | 37 | Data to be generated | Data to be generated |

| Phosphate Buffer | 7.4 | 37 | Data to be generated | Data to be generated |

| Borate Buffer | 9.0 | 37 | Data to be generated | Data to be generated |

| Water | ~7 | 25 | Data to be generated | Data to be generated |

| Ethanol | - | 25 | Data to be generated | Data to be generated |

| Methanol | - | 25 | Data to be generated | Data to be generated |

| Acetonitrile | - | 25 | Data to be generated | Data to be generated |

| DMSO | - | 25 | Data to be generated | Data to be generated |

Visualization of Experimental Workflow

References

An In-depth Technical Guide to the Spectroscopic Properties of 3-hydroxy-1H-indazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 3-hydroxy-1H-indazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict its spectral characteristics. This document is intended to serve as a valuable resource for researchers in the planning and interpretation of analytical studies involving this and related molecular scaffolds.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the key spectroscopic techniques used in the characterization of this compound. These predictions are based on the analysis of spectroscopic data from various substituted indazoles and aromatic carboxylic acids.[1][2][3][4][5][6][7][8][9]

Table 1: Predicted UV-Visible Absorption Data

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol / Ethanol | ~280-310 | 10,000 - 20,000 |

| Dichloromethane | ~285-315 | 10,000 - 20,000 |

| Acetonitrile | ~280-310 | 10,000 - 20,000 |

Note: The position and intensity of the absorption maximum can be influenced by solvent polarity and pH.

Table 2: Predicted Fluorescence Emission Data

| Solvent | Predicted Excitation λmax (nm) | Predicted Emission λmax (nm) | Predicted Quantum Yield (Φ) |

| Methanol / Ethanol | ~310-330 | ~380-420 | Low to Moderate |

| Dichloromethane | ~315-335 | ~390-430 | Low to Moderate |

Note: The fluorescence properties of indazole derivatives can be highly sensitive to the molecular environment.[10]

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 12.0 - 13.5 | br s | - |

| H-4 | ~7.8 - 8.0 | d | ~8.5 - 9.0 |

| H-6 | ~7.9 - 8.1 | dd | ~8.5 - 9.0, ~1.5 - 2.0 |

| H-7 | ~7.4 - 7.6 | d | ~8.5 - 9.0 |

| O-H (C3-OH) | ~9.0 - 10.0 | br s | - |

| COOH | ~12.5 - 13.5 | br s | - |

Note: Chemical shifts are referenced to TMS. Broad singlets (br s) for exchangeable protons (NH, OH, COOH) are expected.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~150 - 160 |

| C-3a | ~120 - 125 |

| C-4 | ~115 - 120 |

| C-5 | ~125 - 130 |

| C-6 | ~120 - 125 |

| C-7 | ~110 - 115 |

| C-7a | ~135 - 140 |

| COOH | ~165 - 175 |

Note: Chemical shifts are referenced to TMS.

Table 5: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H (Indazole) | 3200 - 3000 | Medium, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1720 - 1680 | Strong |

| C=C, C=N (Aromatic) | 1620 - 1450 | Medium to Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of each dilution from 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.

Fluorescence Spectroscopy

Objective: To characterize the fluorescence emission properties of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation and Emission Spectra:

-

To obtain the emission spectrum, set the excitation monochromator to the λmax determined from the UV-Vis spectrum and scan the emission monochromator over a range of higher wavelengths.

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator.

-

-

Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to note are chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling.

-

2D NMR (Optional): For complete assignment of complex spectra, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic characterization and the relationships between different analytical techniques.

Caption: Workflow for the spectroscopic characterization of a molecule.

Caption: Relationship between the molecule and spectroscopic techniques.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental approaches for their determination. Researchers are encouraged to use this information as a starting point for their investigations and to perform their own detailed analyses for definitive characterization.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3-hydroxy-1H-indazole-5-carboxylic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3-hydroxy-1H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While a definitive seminal publication detailing its initial discovery is not readily apparent in the surveyed literature, its history can be inferred through the broader development of indazole chemistry and the synthesis of its structural precursors and analogs. This document outlines the foundational synthesis of the indazole core, the introduction of the carboxylic acid functionality, and methods for hydroxylation, drawing from published synthetic protocols for closely related molecules. The biological significance of the indazole scaffold is also discussed, providing context for the compound's relevance in drug discovery and development.

Introduction: The Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a prominent scaffold in medicinal chemistry.[1][2] First synthesized by Emil Fischer in 1883, indazole and its derivatives have been shown to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The versatility of the indazole ring system allows for the synthesis of a diverse range of derivatives with tailored pharmacological profiles.

The Emergence of Indazole Carboxylic Acids

The functionalization of the indazole core with a carboxylic acid group, particularly at the 3 or 5-position, provides a crucial handle for further chemical modifications, enabling the synthesis of amides, esters, and other derivatives. These derivatives are key intermediates in the preparation of numerous pharmaceuticals.[3] For instance, 1H-indazole-3-carboxylic acid is a key starting material for the synthesis of drugs like granisetron and lonidamine.[3]

The Path to this compound: A Likely History

Direct historical accounts of the first synthesis of this compound are scarce. Its discovery is likely intertwined with broader research into the synthesis and functionalization of the indazole nucleus for pharmaceutical applications. The development of synthetic routes to this molecule can be logically broken down into the following key steps:

Synthesis of the Indazole Core

The construction of the indazole ring system is the foundational step. Numerous methods have been developed since Fischer's initial work. A common and historically significant approach involves the cyclization of ortho-substituted phenylhydrazines.

Experimental Protocol: A General Synthesis of the Indazole Core

A generalized protocol for the synthesis of an indazole ring, based on historical methods, is as follows:

-

Starting Material: An appropriately substituted ortho-aminobenzonitrile or related ortho-functionalized aniline derivative.

-

Diazotization: The primary amino group is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium.

-

Cyclization: The resulting intermediate undergoes spontaneous or induced intramolecular cyclization to form the indazole ring.

Introduction of the 5-Carboxylic Acid Group

The carboxylic acid moiety at the 5-position is typically introduced by utilizing a starting material that already contains this functional group or a precursor that can be readily converted to it. For example, the synthesis of 1H-indazole-5-carboxylic acid has been documented starting from 5-bromo-3-methyl-1H-indazole via a palladium-catalyzed carbonylation reaction.

Table 1: Synthesis of 1H-indazole-5-carboxylic acid methyl ester

| Step | Reactants | Reagents | Conditions | Product | Yield |

| 1 | 5-bromo-3-methyl-1H-indazole, MeOH | PdCl2dppf, NaOAc, DMF, CO gas (60 psi) | 80 °C, 20 hours | 1H-indazole-5-carboxylic acid methyl ester | 80% |

Source: WO 2009/144554 A1[4]

Introduction of the 3-Hydroxy Group

The direct hydroxylation of the indazole ring at the 3-position can be challenging. A more common strategy involves the synthesis of a precursor that can be converted to the 3-hydroxy derivative. For instance, the synthesis of 5-hydroxy-1H-indazole-3-carboxamide metabolites has been achieved starting from 1H-indazole-3-carboxylic acid, indicating that hydroxylation of the indazole core is a known metabolic transformation and can be achieved synthetically.[5] While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a plausible synthetic route would involve the use of a starting material with a hydroxyl group or a protected hydroxyl group at the desired position prior to the formation of the indazole ring.

Experimental Workflow: Plausible Synthetic Strategy

The following diagram illustrates a plausible, generalized workflow for the synthesis of this compound based on established indazole chemistry.

Caption: Plausible synthetic workflow for this compound.

Biological Significance and Potential Applications

While specific biological activities of this compound are not extensively documented, the broader class of indazole derivatives is known for a wide range of pharmacological effects.[1][2] These include:

-

Anticancer Activity: Many indazole-containing compounds have been investigated as potent anticancer agents.[6]

-

Anti-inflammatory Effects: The indazole scaffold is a key component of several anti-inflammatory drugs.

-

Antimicrobial Properties: Various indazole derivatives have demonstrated antibacterial and antifungal activity.[7]

The presence of both a hydroxyl and a carboxylic acid group on the indazole scaffold provides multiple points for further derivatization, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents.

Conclusion

The history of this compound is not marked by a singular discovery but is rather a product of the continuous evolution of synthetic organic chemistry, particularly in the field of heterocyclic compounds. Its synthesis can be logically deduced from established methods for the preparation of the indazole core and the introduction of functional groups. The rich biological activity profile of the indazole scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery and development efforts. Further research is warranted to fully elucidate its synthetic pathways and explore its pharmacological potential.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

tautomerism in 3-hydroxy-1H-indazole derivatives

An In-Depth Technical Guide on Tautomerism in 3-Hydroxy-1H-Indazole Derivatives

Introduction

Indazole, a bicyclic heteroaromatic compound composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmacologically active agents, including those with anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] The biological function of these molecules is intrinsically tied to their three-dimensional structure and the precise arrangement of hydrogen bond donors and acceptors. A critical and influential aspect of indazole chemistry is tautomerism, the phenomenon where isomers, known as tautomers, exist in dynamic equilibrium.[1][4]

This guide provides a comprehensive technical examination of the . We will explore the primary tautomeric forms, the physicochemical factors that govern their equilibrium, quantitative analysis of their relative stabilities, and the detailed experimental and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of indazole-based therapeutics.

Tautomeric Forms and Equilibrium

Indazoles can theoretically exist in three annular tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[3] For 3-hydroxy-1H-indazole derivatives, the most relevant equilibrium is the prototropic tautomerism involving the hydroxy group and the pyrazole ring nitrogens. This results in two principal tautomeric forms: the 3-hydroxy-1H-indazole (often referred to as the "enol" or lactim form) and the 1,2-dihydro-3H-indazol-3-one (the "keto" or lactam form). The 3-hydroxy-2H-indazole is another possible, though often less stable, tautomer.

The 1H-indazole tautomer possesses a benzenoid structure and is generally the most thermodynamically stable form for the parent indazole system.[1][5][6] The 1,2-dihydro-3H-indazol-3-one form, by contrast, has a quinonoid character. The equilibrium between these forms is dynamic and can be significantly influenced by the surrounding chemical environment and substitution patterns.

Caption: Prototropic tautomerism in 3-hydroxy-1H-indazole.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms is dictated by a combination of intrinsic electronic effects and extrinsic environmental factors.

Substituent Effects

The electronic nature of substituents on the indazole core can modulate the relative stability of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective forms by altering the electron density and charge distribution within the heterocyclic system. While the 1H-tautomer is generally favored, specific substitution patterns can shift the equilibrium.[1]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent are critical in determining the predominant tautomer in solution.[1][7]

-

Polar Solvents: Polar solvents can stabilize the tautomer with the larger dipole moment. Computational studies on related systems suggest that the keto/lactam forms often have a higher dipole moment and are thus stabilized by polar environments.[8]

-

Hydrogen-Bonding Solvents: Solvents capable of acting as hydrogen bond donors or acceptors can interact differently with the N-H and O-H protons of the tautomers, shifting the equilibrium.[9] In some cases, intermolecular hydrogen bonding with the solvent can disrupt intramolecular hydrogen bonds that might stabilize a particular tautomer.[10]

Quantitative Analysis of Tautomeric Equilibrium

The relative populations of tautomers are quantified by the equilibrium constant (KT = [keto]/[enol]) and the corresponding Gibbs free energy difference (ΔG = -RT ln KT). While comprehensive experimental data for a wide range of 3-hydroxy-1H-indazole derivatives is sparse, computational chemistry provides reliable estimates.

Table 1: Calculated Relative Energies for Tautomerism in Related Indazole Systems

| Compound System | Tautomer Comparison | Method | Basis Set | Solvent | ΔE (kcal/mol) | Predominant Form | Reference |

|---|---|---|---|---|---|---|---|

| Indazole (Parent) | 2H-Indazole vs. 1H-Indazole | MP2 | 6-31G** | Gas Phase | ~3.6 | 1H-Indazole | [1] |

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | 1H vs. 2H | B3LYP | 6-31G** | Gas Phase | 0.4 - 0.7 | 2H | [11][12] |

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | OH vs. 2H | B3LYP | 6-31G** | Gas Phase | 10.8 - 12.0 | 2H | [11][12] |

| 3-phenyl-2,4-pentanedione | Enol vs. Keto | DFT/B3LYP | 6-31+G(d) | Gas Phase | 17.89 | Keto | [13] |

| 3-phenyl-2,4-pentanedione | Enol vs. Keto | DFT/B3LYP | 6-31+G(d) | Water | 16.50 | Keto |[13] |

Note: Data from related systems is presented to illustrate the magnitude of energy differences and the methodologies used. Direct experimental KT values for 3-hydroxy-1H-indazole derivatives are not widely published.

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is required for the unambiguous characterization of tautomeric forms.

Experimental Protocols

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify the predominant tautomer in solution by analyzing chemical shifts and coupling constants.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the 3-hydroxy-1H-indazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). A range of solvents should be used to assess environmental effects.

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

¹H NMR: The 3-hydroxy tautomer will show a characteristic O-H proton signal, while the indazol-3-one form will exhibit two N-H signals. The chemical shift of the proton at position 3 (H-3) is also diagnostic; it is typically more deshielded in 2H-isomers compared to 1H-isomers.[14]

-

¹³C NMR: The key resonance is C-3. In the 3-hydroxy form, C-3 will have a chemical shift characteristic of a carbon in an enol system. In the indazol-3-one form, C-3 will show a downfield shift typical of a carbonyl carbon (>160 ppm).

-

¹⁵N NMR: The nitrogen chemical shifts are highly sensitive to the tautomeric state and provide definitive evidence.

-

-

5.1.2 Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups characteristic of each tautomer.

-

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet (for solids) or a thin film on a salt plate (for oils).

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

-

Analysis: Look for characteristic vibrational bands. The indazol-3-one (keto) form will display a strong C=O stretching absorption around 1650-1700 cm⁻¹. The 3-hydroxy (enol) form will lack this band but will show a broad O-H stretching band around 3200-3600 cm⁻¹.

-

5.1.3 UV-Visible (UV-Vis) Spectroscopy

-

Objective: To observe differences in the electronic transitions of the conjugated systems.

-

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).

-

Data Acquisition: Record the absorption spectrum over a range of ~200-500 nm.

-

Analysis: The benzenoid system of the 3-hydroxy-1H-indazole and the quinonoid system of the 1,2-dihydro-3H-indazol-3-one are different chromophores and will exhibit distinct λmax values. Solvatochromic shifts can provide further insight into the nature of the predominant tautomer in different environments.[7]

-

Computational Protocol

5.2.1 Density Functional Theory (DFT) Calculations

-

Objective: To calculate the relative thermodynamic stabilities of the tautomers in the gas phase and in solution.

-

Methodology:

-

Structure Generation: Build the 3D structures of all possible tautomers (3-hydroxy-1H, 1,2-dihydro-3H-one, 3-hydroxy-2H).

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8]

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To simulate solvent effects, repeat the optimizations using a continuum solvation model such as the Polarizable Continuum Model (PCM).[8]

-

Energy Analysis: Compare the final electronic energies (with ZPVE and thermal corrections) of the tautomers to determine their relative stabilities (ΔE or ΔG).

-

Caption: Integrated workflow for tautomer analysis.

Biological and Pharmacological Significance

The tautomeric state of a 3-hydroxy-1H-indazole derivative is not merely a chemical curiosity; it has profound implications for its biological activity. The two primary tautomers present different pharmacophoric features:

-

3-Hydroxy-1H-indazole: Presents an aromatic N-H hydrogen bond donor and a phenolic-like O-H group that can act as both a donor and an acceptor.

-

1,2-Dihydro-3H-indazol-3-one: Presents two amide-like N-H hydrogen bond donors and a carbonyl (C=O) hydrogen bond acceptor.

This difference in hydrogen bonding capacity, along with changes in shape and polarity, dictates how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. A shift in the tautomeric equilibrium upon moving from an aqueous physiological environment to a nonpolar binding cleft can act as a "tautomeric switch," modulating biological activity. Therefore, understanding and controlling the tautomeric preference is a critical aspect of rational drug design for this class of compounds.[4][15][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Density Functional Study of Solvent and Substitute Effects on the Tautomerism of 3-Hydroxy-1,2,4-Oxadiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 14. benchchem.com [benchchem.com]

- 15. utupub.fi [utupub.fi]

- 16. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

physical and chemical properties of 3-hydroxy-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxy-1H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related analogues to provide a predictive assessment of its characteristics.

Chemical Identity and Physical Properties

This compound, with the CAS number 787580-93-2, is a derivative of the indazole bicyclic system.[1] The indazole core is a significant scaffold in the development of therapeutic agents due to its diverse biological activities.[2] A crucial aspect of 3-hydroxyindazoles is their existence in a tautomeric equilibrium with the corresponding indazol-3(2H)-one form.[3][4] This keto-enol tautomerism significantly influences the compound's physical and chemical properties, as well as its interactions with biological targets.[5]

Table 1: General and Physical Properties of this compound and Related Analogues

| Property | Value for this compound | Value for Related Analogues |

| Molecular Formula | C₈H₆N₂O₃[1] | C₈H₆N₂O₂ (1H-Indazole-3-carboxylic acid)[6] |

| Molecular Weight | 178.14 g/mol [1][3] | 162.15 g/mol (1H-Indazole-3-carboxylic acid)[6] |

| CAS Number | 787580-93-2[1] | 4498-67-3 (1H-Indazole-3-carboxylic acid)[6] |

| Appearance | Not specified (likely off-white to yellow powder) | Off-white to yellow crystalline powder (1H-Indazole-3-carboxylic acid)[6] |

| Melting Point | Data not available | 262-271 °C (1H-Indazole-3-carboxylic acid)[6] |

| Boiling Point | Data not available | Predicted: 443.7±18.0 °C (1H-Indazole-3-carboxylic acid)[7] |

| Solubility | Data not available | Slightly soluble in DMSO and Methanol (1H-Indazole-3-carboxylic acid)[7] |

| pKa | Data not available | Predicted: 3.03±0.10 (1H-Indazole-3-carboxylic acid)[7] |

| Storage Conditions | 2-8°C, protect from light[3] | Store at 0-8°C (1H-Indazole-3-carboxylic acid)[6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three key functional groups: the indazole ring, the hydroxyl group, and the carboxylic acid moiety. The indazole ring system is aromatic and can undergo electrophilic substitution reactions. The hydroxyl group at the 3-position is acidic and can be deprotonated or participate in hydrogen bonding. The carboxylic acid at the 5-position is also acidic and can be converted to esters, amides, or other derivatives.[8]

Tautomerism

As mentioned, this compound exists in equilibrium with its keto tautomer, 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.[3] The position of this equilibrium can be influenced by the solvent, pH, and temperature.[5] The 1H-indazole tautomer is generally the more thermodynamically stable form for indazole itself.[4][5]

Spectral Data (Predicted)

Table 2: Predicted Spectral Characteristics

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the benzene ring (multiple signals in the 7.0-8.5 ppm range).[9][10] - A broad singlet for the carboxylic acid proton (>10 ppm).[9] - A broad singlet for the N-H proton of the indazole ring (around 13 ppm in DMSO-d₆).[9] - A signal for the hydroxyl proton, which may be broad and its position dependent on solvent and concentration. |

| ¹³C NMR | - Signals for the aromatic carbons in the 110-150 ppm range. - A signal for the carboxylic acid carbonyl carbon around 165-175 ppm. - A signal for the C3 carbon bearing the hydroxyl group, with its chemical shift influenced by the tautomeric equilibrium. |

| IR Spectroscopy | - A very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[11][12] - A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹.[11][12] - O-H stretching for the phenolic hydroxyl group around 3200-3600 cm⁻¹. - C=C and C=N stretching bands for the aromatic system in the 1450-1620 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 178.14. - Fragmentation patterns may include the loss of H₂O, CO, and CO₂.[13] |

Experimental Protocols

Plausible Synthesis Protocol

A specific synthesis protocol for this compound is not detailed in the available literature. However, a plausible route can be adapted from the synthesis of similar compounds, such as the demethylation of a methoxy precursor.

Methodology:

-

Starting Material: 5-Methoxy-1H-indazole-3-carboxylic acid methyl (or ethyl) ester.

-

Demethylation and Hydrolysis:

-

Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 2-3 equivalents) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

-

Acidify the aqueous layer with dilute HCl to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization Workflow

Methodology:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common method.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds.[9]

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, such as O-H, C=O, and the aromatic system.[12]

Biological and Pharmaceutical Relevance

Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2] They have been investigated for their potential as:

-

Anti-cancer agents: Some indazole-containing drugs are approved for cancer therapy.[5]

-

Anti-inflammatory agents: The indazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Synthetic Cannabinoids: Indazole-3-carboxamides are a prominent class of synthetic cannabinoid receptor agonists. The hydroxylation of the indazole core is a known metabolic pathway for these compounds.[15]

-

Serotonin Receptor Antagonists: Certain indazole derivatives are potent 5-HT₃ receptor antagonists used to manage chemotherapy-induced nausea and vomiting.[9]

The introduction of a hydroxyl group and a carboxylic acid moiety to the indazole scaffold, as in this compound, can significantly modulate its pharmacokinetic and pharmacodynamic properties. These functional groups can serve as handles for further chemical modification or as key interaction points with biological targets.[6]

Conclusion

This compound is a fascinating molecule with significant potential in medicinal chemistry. Its key features include the versatile indazole core, the presence of reactive hydroxyl and carboxylic acid functional groups, and its existence in a tautomeric equilibrium. While experimental data for this specific compound is limited, this guide provides a solid foundation for researchers by presenting its known attributes and offering predictive insights into its properties and behavior based on the well-studied chemistry of related indazole derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- 1. 787580-93-2,3-Hydroxyindazole-5-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 787580-93-2 | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid - Moldb [moldb.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

A Proposed Initial Biological Screening Cascade for 3-hydroxy-1H-indazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 3-hydroxy-1H-indazole-5-carboxylic acid is a novel derivative of this scaffold. To date, a comprehensive biological screening of this specific compound has not been reported in the public domain. This technical guide outlines a proposed initial biological screening cascade to elucidate the potential therapeutic value of this compound. The proposed workflow is based on the well-documented activities of structurally related indazole-containing compounds and is designed to efficiently identify and characterize its primary biological effects. This document provides detailed experimental protocols for a tiered screening approach, methods for data presentation, and visual workflows to guide the research process.

Introduction: The Therapeutic Potential of the Indazole Scaffold

Indazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in pharmaceutical research.[1][3] The fusion of a benzene and pyrazole ring confers a unique structural and electronic profile that allows for diverse interactions with biological targets.[3] Numerous indazole derivatives have been developed and have even reached clinical use for a variety of indications. For instance, pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, while benzydamine is utilized as a non-steroidal anti-inflammatory agent.[1][2]

The broad spectrum of biological activities associated with the indazole nucleus suggests that novel derivatives, such as this compound, are promising candidates for drug discovery programs. The presence of the hydroxyl and carboxylic acid functional groups on the indazole core provides opportunities for hydrogen bonding and other interactions with biological macromolecules, potentially leading to novel mechanisms of action or improved pharmacological profiles. This guide proposes a systematic approach to the initial biological evaluation of this compound.

Proposed Tiered Biological Screening Strategy

An efficient initial screening of a novel compound involves a tiered approach, starting with broad, high-throughput assays and progressing to more specific, lower-throughput, and complex biological characterization.

Tier 1: Primary Broad-Spectrum Screening

The initial tier is designed to identify the general biological activities of this compound. Based on the known activities of the indazole scaffold, the following primary screens are recommended:

-

Antiproliferative Activity: To assess potential anticancer effects, the compound will be screened against a panel of human cancer cell lines.

-

Antimicrobial Activity: To evaluate potential as an anti-infective agent, the compound will be tested against a representative panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity: Initial assessment of anti-inflammatory potential will be conducted using a cell-based assay to measure the inhibition of key inflammatory mediators.

Tier 2: Target Deconvolution and Secondary Assays

If significant activity is observed in any of the Tier 1 screens, the second tier of assays will focus on identifying the molecular target(s) and further characterizing the compound's mechanism of action. This may involve:

-

Kinase Inhibition Profiling: Given that many indazole derivatives are kinase inhibitors, a broad kinase panel screen is a logical step if antiproliferative activity is confirmed.

-

Mechanism of Action Studies: Depending on the primary activity observed, specific secondary assays will be employed. For example, if anti-inflammatory activity is detected, assays to measure the inhibition of cyclooxygenase (COX) enzymes or cytokine production would be relevant.

Data Presentation: Biological Activities of Representative Indazole Derivatives

To provide a rationale for the proposed screening cascade, the following table summarizes the biological activities of a selection of indazole derivatives found in the literature.

| Compound Class/Example | Biological Target(s) | Reported Activity | Reference(s) |

| Anticancer Agents | |||

| Pazopanib | VEGFR, PDGFR, c-Kit | Tyrosine kinase inhibitor, anti-angiogenic | [1] |

| Niraparib | PARP-1, PARP-2 | DNA repair inhibition | [1] |

| Entrectinib | ALK, ROS1, TRK | Anaplastic lymphoma kinase inhibitor | [1] |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | Potent FGFR1 inhibitory activity (IC₅₀ = 30.2 ± 1.9 nM) | [1] |

| Anti-inflammatory Agents | |||

| Benzydamine | Pro-inflammatory cytokines | Non-steroidal anti-inflammatory drug | [2] |

| Antimicrobial Agents | |||

| 1H-Indazole-3-carboxamides | Aspergillus niger, Helminthosporium oryzae | Antifungal activity | [4] |

| Other | |||

| Granisetron | 5-HT₃ receptor | Antiemetic | [2] |

| DY-9760e | Not specified | Cardioprotective against ischemic/reperfusion injury | [2] |

Experimental Protocols

Detailed methodologies for the proposed Tier 1 screening assays are provided below.

Protocol for Antiproliferative Screening

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the seeding medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol for Antimicrobial Screening

Assay: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

-